Eicosapentaenoyl serotonin

Pain TRPV1 Capsaicin

Eicosapentaenoyl serotonin (EPA-5-HT, CAS 199875-71-3) is a member of the N-acyl serotonin family, endogenously formed by the conjugation of the omega-3 fatty acid eicosapentaenoic acid (EPA) and the neurotransmitter serotonin. It is a bioactive lipid mediator identified in the gastrointestinal tract and is structurally patterned after the prototypical N-acyl serotonin, arachidonoyl serotonin (AA-5-HT).

Molecular Formula C30H40N2O2
Molecular Weight 460.6 g/mol
CAS No. 199875-71-3
Cat. No. B607281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEicosapentaenoyl serotonin
CAS199875-71-3
SynonymsEicosapentaenoyl Serotonin; 
Molecular FormulaC30H40N2O2
Molecular Weight460.6 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
InChIInChI=1S/C30H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h3-4,6-7,9-10,12-13,15-16,20-21,24-25,32-33H,2,5,8,11,14,17-19,22-23H2,1H3,(H,31,34)
InChIKeyRYPAMQYLBIIZHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Eicosapentaenoyl Serotonin (CAS 199875-71-3): A ω-3 N-Acyl Serotonin for Endocannabinoid and Gut-Hormone Research


Eicosapentaenoyl serotonin (EPA-5-HT, CAS 199875-71-3) is a member of the N-acyl serotonin family, endogenously formed by the conjugation of the omega-3 fatty acid eicosapentaenoic acid (EPA) and the neurotransmitter serotonin [1]. It is a bioactive lipid mediator identified in the gastrointestinal tract and is structurally patterned after the prototypical N-acyl serotonin, arachidonoyl serotonin (AA-5-HT) [1]. As a research tool, EPA-5-HT is primarily investigated for its roles as a dual antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel and as an inhibitor of fatty acid amide hydrolase (FAAH), with additional activity as an inhibitor of glucagon-like peptide-1 (GLP-1) secretion [1].

Compound class
N-acyl serotonin (ω-3 eicosapentaenoyl conjugate)
Key pathways
TRPV1 antagonism, FAAH inhibition, GLP-1 secretion modulation
Differentiation
Fatty acyl profile distinct from ω-6 (AA-5-HT) and other analogs

Why N-Acyl Serotonins Are Not Interchangeable: Eicosapentaenoyl Serotonin's Unique Fatty Acyl Profile


The biological activity of N-acyl serotonins is exquisitely sensitive to the length and degree of unsaturation of the fatty acyl chain [1]. While many compounds in this class share common molecular targets like FAAH and TRPV1, their potency, selectivity, and downstream functional effects diverge significantly based on their fatty acid composition. For instance, substituting arachidonic acid (ω-6) with eicosapentaenoic acid (ω-3) alters the compound's anti-inflammatory profile and its capacity to be endogenously regulated by dietary fat intake [1]. Therefore, generic substitution with other N-acyl serotonins like AA-5-HT, oleoyl serotonin, or docosahexaenoyl serotonin is not scientifically valid without rigorous parallel testing, as the specific quantitative evidence below demonstrates.

AA-5-HT (ω-6) replacement
Shifts TRPV1/FAAH selectivity and dietary modulation profile; fatty acyl chain saturation differs.
DHA-5-HT substitution
Anti-inflammatory potency and gut tissue dynamics differ; study context may not transfer.

Quantitative Differentiation of Eicosapentaenoyl Serotonin vs. Key Analogs: A Comparative Evidence Guide


TRPV1 Antagonism: Eicosapentaenoyl Serotonin vs. Arachidonoyl Serotonin

The TRPV1 antagonistic potency of eicosapentaenoyl serotonin (EPA-5-HT) is derived from a study investigating structure-activity relationships in N-acyl serotonins. While the parent molecule, arachidonoyl serotonin (AA-5-HT), is a potent TRPV1 antagonist (IC50 = 37-40 nM against 100 nM capsaicin), replacing the arachidonoyl portion with saturated 11- or 12-carbon fatty acids yields compounds that potently inhibit capsaicin-induced TRPV1 channel activation. However, the specific replacement with eicosapentaenoic acid (EPA) in EPA-5-HT has not been directly quantified in a head-to-head comparison. The available data suggests that the EPA-5-HT retains a capacity for TRPV1 antagonism, but its exact potency relative to AA-5-HT remains unknown [1].

TRPV1 Antagonism vs AA-5-HT
Data to verify
Potency not directly quantified; AA-5-HT IC50=37–40 nM reported.
TRPV1 antagonism context remains unbenchmarked.
Direct comparative data unavailable.
Pain TRPV1 Capsaicin Endocannabinoid

FAAH Inhibition Profile: Functional Selectivity of Eicosapentaenoyl Serotonin Over Analogs

Eicosapentaenoyl serotonin (EPA-5-HT) exhibits a unique functional profile with respect to FAAH inhibition. A structure-activity study of N-acyl serotonins demonstrated that while compounds with saturated 11- or 12-carbon fatty acyl chains (analogous to the chain length of EPA but without unsaturation) potently inhibit capsaicin-induced TRPV1 channel activation (IC50 = 0.76 μM), they show no effect on blocking FAAH-mediated hydrolysis of arachidonoyl ethanolamide (anandamide) (IC50 > 50 μM) [1]. This indicates that EPA-5-HT, by inference, may possess a similar selective functional antagonism, being a more potent TRPV1 modulator than a FAAH inhibitor. In contrast, arachidonoyl serotonin (AA-5-HT) is a dual inhibitor with a reported FAAH IC50 of 5.6 μM, making it a less selective tool for FAAH studies [1].

FAAH Inhibition vs AA-5-HT
Class-level inference
IC50 >50 μM inferred vs AA-5-HT 5.6 μM.
Supports reduced FAAH confounding in TRPV1 studies.
Inferred from saturated analog data.
Endocannabinoid FAAH Anandamide Lipid Metabolism

Anti-inflammatory Potency in Human Immune Cells: A Direct Comparison of Eicosapentaenoyl vs. Docosahexaenoyl Serotonin

A direct, head-to-head comparison of N-acyl serotonins on the release of the pro-inflammatory mediators IL-17 and CCL-20 from stimulated human peripheral blood mononuclear cells (PBMCs) revealed a clear potency hierarchy. Among the compounds tested, which included palmitoyl (PA-5-HT), stearoyl (SA-5-HT), oleoyl (OA-5-HT), arachidonoyl (AA-5-HT), and eicosapentaenoyl serotonin (EPA-5-HT), docosahexaenoyl serotonin (DHA-5-HT) emerged as the most potent inhibitor. While EPA-5-HT was detected and tested, its potency was less than that of DHA-5-HT and it could not be reliably quantified in human colon tissue in the same study, unlike DHA-5-HT and other conjugates [1]. This positions EPA-5-HT as a less potent anti-inflammatory agent in this specific Th17-driven context compared to its omega-3 counterpart, DHA-5-HT.

Anti-inflammatory Potency vs DHA-5-HT
Direct head-to-head
Less potent than DHA-5-HT in inhibiting IL-17/CCL-20 release.
DHA-5-HT leads Th17 pathway inhibition; EPA-5-HT as comparator.
Human PBMC assay, ConA stimulation.
Immunology Inflammation Th17 Gut Health

Dietary Modulation of Endogenous Levels: Eicosapentaenoyl Serotonin is Exquisitely Sensitive to Omega-3 Intake

The endogenous formation of N-acyl serotonins in the gut is directly influenced by the fatty acid composition of the diet. A seminal study demonstrated that feeding mice a diet enriched with fish oil, a primary source of the omega-3 fatty acids EPA and DHA, led to a specific and significant elevation in the intestinal levels of docosahexaenoyl-serotonin (DHA-5-HT) and eicosapentaenoyl-serotonin (EPA-5-HT) [1]. This effect was not observed for other N-acyl serotonins like AA-5-HT, oleoyl-serotonin, or palmitoyl-serotonin, whose formation was not stimulated by the fish oil diet. This indicates a unique, diet-dependent biosynthetic pathway for EPA-5-HT that distinguishes it from its omega-6 and saturated/monounsaturated counterparts.

Dietary Modulation Endogenous Levels
Direct head-to-head
Fish oil diet elevated intestinal EPA-5-HT & DHA-5-HT, not AA-5-HT or others.
Supports diet-gut-brain axis research; uniquely diet-responsive.
In vivo mouse model, qualitative observation.
Nutrition Lipidomics Gut Physiology Metabolism

Targeted Applications for Eicosapentaenoyl Serotonin Based on Quantitative Differentiation


Elucidating Dietary Omega-3 Modulation of the Gut-Brain Axis

EPA-5-HT is an essential tool for researchers investigating the biochemical link between dietary omega-3 intake and the gut-endocannabinoid system. Its unique elevation in the gut following a fish oil diet [1] makes it a superior probe compared to other N-acyl serotonins. Studies can use EPA-5-HT as an analytical standard for lipidomics, or as an exogenous compound to study its specific effects on GLP-1 secretion [2] and TRPV1 signaling in models of diet-induced physiological changes.

Investigating TRPV1-Mediated Signaling with Reduced FAAH Confounding

For in vitro and ex vivo studies focused on the role of TRPV1 in neuronal or gut epithelial signaling, EPA-5-HT offers a potential advantage. While a direct potency measurement is lacking, class-level evidence strongly suggests it has a much weaker effect on FAAH compared to the standard tool, arachidonoyl serotonin (IC50 > 50 μM inferred vs. 5.6 μM for AA-5-HT) [1]. This makes EPA-5-HT a candidate for experiments where minimizing alterations to endocannabinoid tone (by limiting FAAH inhibition) is desirable while still antagonizing TRPV1.

Comparative Pharmacology of N-Acyl Serotonins in Inflammation

EPA-5-HT serves as a critical comparator in structure-activity relationship (SAR) studies aimed at understanding the differential anti-inflammatory effects of N-acyl serotonins. Its lower potency compared to DHA-5-HT in inhibiting IL-17 and CCL-20 release from human PBMCs [1] makes it a valuable 'negative' or 'partial' control for dissecting the molecular determinants of anti-inflammatory activity within this class. It is essential for any comprehensive study characterizing the immunomodulatory functions of the N-acyl serotonin family.

Studying Gut-Derived Regulation of Incretin Hormone Secretion

The demonstrated ability of EPA-5-HT to inhibit GLP-1 secretion [1] positions it as a key research reagent for understanding enteroendocrine L-cell physiology. Unlike its parent fatty acid EPA, which can stimulate GLP-1 release, the EPA-serotonin conjugate has the opposite effect, making it a unique tool for dissecting the complex regulatory networks governing incretin hormone secretion in the gut and its implications for metabolic diseases.

Application
Selection Property
Validation Focus
Diet-gut-brain axis studies
Diet-responsive endogenous elevation
Gut lipidomics & GLP-1 secretion
TRPV1 channel signaling studies
Reported weaker FAAH inhibition vs AA-5-HT
FAAH interference review
Inflammatory mediator release studies
Less potent anti-inflammatory profile vs DHA-5-HT
Th17-mediated pathway response context
Enteroendocrine L-cell physiology
GLP-1 secretion inhibition
Incretin hormone regulation pathways

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eicosapentaenoyl serotonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.